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Compound of Interest

Compound Name: Cumyl-thpinaca

Cat. No.: B571559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the

indazole-3-carboxamide class of compounds. With the molecular formula C23H27N3O2, this

potent substance has emerged as a compound of interest within the scientific and forensic

communities. This technical guide provides a comprehensive analysis of Cumyl-THPINACA,

detailing its chemical properties, pharmacological profile, and metabolic fate. The information

presented herein is intended to support researchers, scientists, and drug development

professionals in understanding the core characteristics of this synthetic cannabinoid, facilitating

further research and the development of analytical detection methods. All quantitative data is

summarized in structured tables, and key experimental methodologies are described. Visual

diagrams generated using Graphviz are provided to illustrate signaling pathways and

experimental workflows.

Chemical and Physical Properties
Cumyl-THPINACA, also known by its systematic IUPAC name N-(2-phenylpropan-2-yl)-1-

[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide, is characterized by its indazole

core linked to a cumyl group and a tetrahydropyran (THP) moiety.[1] The cumyl group, a bulky

and lipophilic substituent, is a common structural feature in many potent SCRAs, contributing to

their high affinity for cannabinoid receptors.[1]
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Property Value Source

Molecular Formula C23H27N3O2 [2][3][4]

Molecular Weight 377.48 g/mol [2]

CAS Number 1400742-50-8 [1][2][4]

IUPAC Name

N-(2-phenylpropan-2-yl)-1-

[(tetrahydro-2H-pyran-4-

yl)methyl]-1H-indazole-3-

carboxamide

[1]

Synonyms SGT-42 [2]

Pharmacological Profile
Cumyl-THPINACA is a potent full agonist of both the central cannabinoid receptor (CB1) and

the peripheral cannabinoid receptor (CB2).[1][5] Its high affinity for these receptors is

responsible for its psychoactive effects and other physiological responses.

Receptor Binding Affinity and Agonist Activity
Radioligand binding studies have demonstrated the high affinity of Cumyl-THPINACA for both

CB1 and CB2 receptors. The inhibition constant (Ki) and the half-maximal effective

concentration (EC50) values are summarized below. The compound shows a slight selectivity

for the CB1 receptor.[3]

Receptor Binding Affinity (Ki)
Agonist Activity
(EC50)

Source

CB1 1.23 ± 0.20 nM 0.1 nM [3][5]

CB2 1.38 ± 0.86 nM 0.59 nM [3][5]

Signaling Pathway
As a cannabinoid receptor agonist, Cumyl-THPINACA activates intracellular signaling

cascades upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors
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(GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels,

and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in the

modulation of neurotransmitter release and other cellular responses.

Cannabinoid Receptor Signaling Pathway

Metabolism
Cumyl-THPINACA undergoes rapid and extensive phase I metabolism. In vitro studies using

human liver microsomes have shown a short half-life of approximately 4.9 minutes.[6][7] The

primary metabolic pathways involve hydroxylation at various positions on the cumyl and

tetrahydropyran moieties.

Metabolic Profile
A significant number of metabolites have been identified, with up to 28 metabolites detected in

in vitro studies.[5] The main biotransformations include mono-, di-, and tri-hydroxylation.[5] One

of the major metabolites identified is formed by mono-hydroxylation at the para-position of the

cumyl moiety.[6][7]

Metabolic Pathway
Number of
Metabolites
Identified

Key Metabolites Source

Phase I Metabolism 28

Mono-, di-, and tri-

hydroxylated

metabolites; para-

hydroxy-cumyl-

THPINACA

[5][6][7]

Experimental Protocols
The following sections outline the general methodologies employed in the characterization of

Cumyl-THPINACA. These protocols are based on published research and are intended to

provide a foundational understanding of the experimental approaches.

Receptor Binding Assay (Based on Schoeder et al.)
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Objective: To determine the binding affinity (Ki) of Cumyl-THPINACA for CB1 and CB2

receptors.

Methodology: Competitive radioligand binding assays are performed using cell membranes

expressing human CB1 or CB2 receptors.

Membrane Preparation: Cell membranes from HEK293 cells stably expressing either CB1

or CB2 receptors are prepared.

Radioligand: A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is used as the

primary ligand.

Competition Assay: Increasing concentrations of Cumyl-THPINACA are incubated with

the cell membranes and a fixed concentration of the radioligand.

Incubation: The reaction mixture is incubated to allow for competitive binding to reach

equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The amount of bound radioactivity on the filters is quantified using liquid

scintillation counting.

Data Analysis: The IC50 (concentration of Cumyl-THPINACA that inhibits 50% of the

specific binding of the radioligand) is determined by non-linear regression analysis. The Ki

value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Study (Based on Monti et al.)
Objective: To identify the phase I metabolites of Cumyl-THPINACA.

Methodology: Incubation of Cumyl-THPINACA with human liver microsomes (HLMs)

followed by analysis using liquid chromatography-high-resolution mass spectrometry (LC-

HRMS).

Incubation: Cumyl-THPINACA is incubated with pooled human liver microsomes in the

presence of an NADPH-regenerating system.
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Sample Preparation: The incubation is quenched, and the sample is subjected to solid-

phase extraction (SPE) for cleanup and concentration of the analytes.

LC-HRMS Analysis: The extracted sample is analyzed by a liquid chromatograph coupled

to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Metabolite Identification: Metabolites are identified based on their accurate mass

measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention

times.

General Experimental Workflow

Conclusion
Cumyl-THPINACA is a potent synthetic cannabinoid with high affinity for both CB1 and CB2

receptors. Its rapid and extensive metabolism presents challenges for its detection in biological

matrices, necessitating the identification of specific metabolites as biomarkers of exposure. The

data and protocols presented in this technical guide provide a foundational resource for

researchers and professionals working with this compound. Further research is warranted to

fully elucidate the in vivo pharmacological and toxicological effects of Cumyl-THPINACA and

its metabolites. This knowledge is crucial for the development of effective analytical methods

for forensic and clinical applications and for understanding the potential health risks associated

with its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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